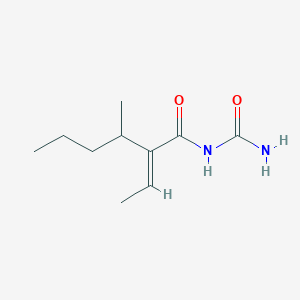
Bomin-2
Vue d'ensemble
Description
It is a selective irreversible inhibitor of carboxylesterases, making it a valuable tool in various biochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bomin-2 is synthesized through a series of chemical reactions involving the formation of the benzodioxaphosphinine ring structure. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol and acetone to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to achieve higher yields and purity on a larger scale. The production process is carried out in cleanroom environments to maintain the compound’s quality and prevent contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Bomin-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of new compounds with different properties.
Applications De Recherche Scientifique
Bomin-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving carboxylesterases.
Biology: Employed in biochemical assays to study enzyme inhibition and other biological processes.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development and enzyme inhibition studies.
Industry: Utilized in industrial processes that require selective inhibition of carboxylesterases.
Mécanisme D'action
Bomin-2 exerts its effects by selectively and irreversibly inhibiting carboxylesterases. This inhibition occurs through the formation of a covalent bond between this compound and the active site of the enzyme, rendering the enzyme inactive. The molecular targets of this compound include various carboxylesterases involved in metabolic processes. The inhibition of these enzymes can lead to altered metabolic pathways and biochemical effects.
Comparaison Avec Des Composés Similaires
Bomin-2 is unique due to its selective and irreversible inhibition of carboxylesterases. Similar compounds include other benzimidazole derivatives and phosphinine oxides, which may have different selectivity and inhibition mechanisms. Some of these similar compounds include:
2-Propoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide: A closely related compound with similar properties.
Benzimidazole derivatives: Compounds with varying degrees of enzyme inhibition and selectivity.
Propriétés
IUPAC Name |
2-propoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O4P/c1-2-7-13-15(11)8-12-9-5-3-4-6-10(9)14-15/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZESKJKXULIOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP1(=O)COC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine](/img/structure/B12232.png)








